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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemiluminescent detection of

specific DNA sequences in Southern blotting using CSPD (Disodium 3-(4-methoxyspiro{1,2-

dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7^]decan}-4-yl)phenyl phosphate), a widely used

substrate for alkaline phosphatase. This method offers a sensitive, non-radioactive alternative

for nucleic acid analysis.

Introduction
Southern blotting is a fundamental technique in molecular biology for detecting specific DNA

fragments from a complex mixture. The combination of non-radioactively labeled probes,

typically with digoxigenin (DIG) or biotin, and chemiluminescent detection with substrates like

CSPD has become a standard approach, offering high sensitivity and safety compared to

traditional radioactive methods.[1][2] CSPD is a 1,2-dioxetane substrate that, upon

dephosphorylation by alkaline phosphatase (AP), becomes unstable and decomposes, emitting

light at a maximum wavelength of 477 nm.[3] This emitted light can be captured on X-ray film or

by a CCD imaging system.[3]

This protocol is optimized for the detection of DNA immobilized on positively charged nylon

membranes.[3] While nitrocellulose membranes can be used, they may result in reduced

sensitivity without the addition of specific enhancers.[4]
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Data Presentation
The sensitivity of CSPD-based Southern blotting allows for the detection of single-copy genes

in complex genomic DNA. The following table summarizes key quantitative data related to the

performance of the CSPD substrate.

Parameter Value Notes Source

Sensitivity

Detects a single copy

gene in 0.3 µg of

human genomic DNA.

Can detect as low as

0.03 pg of

homologous DNA.

[3]

Probe Concentration

(DNA)
25 ng/mL

Higher concentrations

can lead to increased

background.

Probe Concentration

(RNA)
100 ng/mL

Antibody Dilution

(Anti-DIG-AP)
1:10,000

Recommended

starting dilution.
[3]

CSPD Concentration

(Ready-to-Use)

0.25 mM (0.116

mg/mL)

Provided in a ready-

to-use format for

direct application.

[3]

Maximum Light

Emission

~10 minutes after

substrate addition

The chemiluminescent

signal can persist for

at least 48 hours.

[5][6][7]

Peak Wavelength of

Light Emission
477 nm [3]

Typical Exposure

Time (X-ray film)
5 minutes to 2 hours

Multiple exposures

can be taken to

achieve the desired

signal strength.

[1]
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This protocol outlines the key steps for Southern blotting using a DIG-labeled probe and

chemiluminescent detection with CSPD.

I. Southern Blotting: DNA Transfer
This section assumes that DNA digestion, agarose gel electrophoresis, and

denaturation/neutralization of the gel have already been performed.

Transfer Setup: Prepare a capillary transfer apparatus. Place a wick of Whatman 3MM paper

in a tray filled with 20x SSC transfer buffer.

Gel Placement: Carefully place the denatured and neutralized agarose gel on top of the

wick, ensuring there are no air bubbles.

Membrane and Filters:

Cut a piece of positively charged nylon membrane to the size of the gel. Pre-wet the

membrane in 2x SSC.

Place the membrane on top of the gel, again ensuring no air bubbles are trapped.

Place two to three pieces of Whatman 3MM paper, cut to the same size as the gel and

pre-wetted in 2x SSC, on top of the membrane.

Capillary Transfer: Place a stack of dry paper towels on top of the Whatman papers. Apply a

light weight (e.g., a glass plate) to ensure good contact. Allow the transfer to proceed for 12-

18 hours.

DNA Crosslinking: After transfer, carefully disassemble the blot. Rinse the membrane briefly

in 2x SSC and then air dry. Crosslink the DNA to the membrane using a UV crosslinker

according to the manufacturer's instructions or by baking at 80°C for 2 hours.[8]

II. Hybridization and Immunodetection
Prehybridization: Place the membrane in a hybridization bottle or bag with an appropriate

volume of pre-warmed hybridization buffer (e.g., PerfectHyb™ Plus). Incubate for at least 30

minutes at the appropriate hybridization temperature (e.g., 65°C).[2]
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Probe Hybridization: Denature the DIG-labeled DNA probe by heating at 100°C for 5

minutes, then immediately chill on ice.[2] Add the denatured probe to fresh, pre-warmed

hybridization buffer and add it to the membrane. Incubate overnight with gentle agitation at

the hybridization temperature.

Stringency Washes:

Wash the membrane twice for 15 minutes each in low stringency wash buffer (2x SSC,

0.1% SDS) at room temperature.

Wash the membrane twice for 15 minutes each in high stringency wash buffer (0.1x SSC,

0.1% SDS) at the hybridization temperature.[1]

Blocking:

Rinse the membrane for 1-5 minutes in Washing Buffer (e.g., 0.1 M Maleic acid, 0.15 M

NaCl, pH 7.5, 0.3% Tween 20).

Incubate the membrane in Blocking Solution for 30 minutes with gentle agitation.

Antibody Incubation: Incubate the membrane in Antibody Solution (e.g., Anti-Digoxigenin-AP,

Fab fragments, diluted 1:10,000 in Blocking Solution) for 30 minutes with gentle agitation.[3]

Post-Antibody Washes: Wash the membrane twice for 15 minutes each in Washing Buffer to

remove unbound antibody.

Equilibration: Equilibrate the membrane in Detection Buffer (e.g., 0.1 M Tris, 0.1 M NaCl, pH

9.5) for 2-5 minutes.

III. Chemiluminescent Detection
Substrate Incubation: Place the membrane on a clean, flat surface (e.g., a development

folder or hybridization bag) with the DNA side up.[3] Apply the CSPD Ready-to-Use solution

evenly over the surface of the membrane (approximately 1 mL for a 10x10 cm blot).

Immediately cover the membrane with a second sheet of plastic to spread the substrate

evenly and prevent drying.
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Incubation: Incubate the membrane for 5 minutes at room temperature (15-25°C). To

enhance the luminescent reaction, the damp membrane can be incubated for an additional

10 minutes at 37°C.

Signal Detection: Expose the membrane to X-ray film or a CCD imaging system. Typical

exposure times range from 15 to 25 minutes, but may vary depending on the signal intensity.

Multiple exposures can be performed as the luminescent signal is stable for at least 48

hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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